molecular formula C8H5NO3 B2656599 4-Cyano-3-hydroxybenzoic acid CAS No. 220542-03-0

4-Cyano-3-hydroxybenzoic acid

Cat. No.: B2656599
CAS No.: 220542-03-0
M. Wt: 163.132
InChI Key: PAVYLTWYIJWKFM-UHFFFAOYSA-N
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Description

4-Cyano-3-hydroxybenzoic acid: is an organic compound with the molecular formula C8H5NO3 It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) at the fourth position and a hydroxyl group (-OH) at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyano-3-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-cyano-3-hydroxybenzaldehyde, followed by reduction and subsequent oxidation to yield the desired acid. Another method includes the direct cyanation of 3-hydroxybenzoic acid using cyanogen bromide under basic conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic cyanation of 3-hydroxybenzoic acid. This process typically uses a palladium catalyst and a suitable cyanide source, such as sodium cyanide, under controlled temperature and pressure conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alcohols or alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 4-Amino-3-hydroxybenzoic acid.

    Substitution: Various esters and ethers depending on the substituent used.

Scientific Research Applications

4-Cyano-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes and pathways involved in disease processes.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-cyano-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Hydroxybenzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.

    3-Hydroxybenzoic acid: Has the hydroxyl group at a different position, affecting its chemical properties and reactivity.

    4-Cyano-2-hydroxybenzoic acid: Similar structure but with the hydroxyl group at the second position, leading to different chemical behavior.

Uniqueness: 4-Cyano-3-hydroxybenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activities. Its combination of a cyano group and a hydroxyl group on the benzene ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-cyano-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVYLTWYIJWKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220542-03-0
Record name 4-cyano-3-hydroxybenzoic acid
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